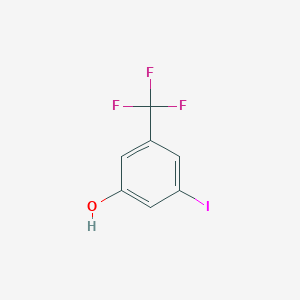

3-Iodo-5-(trifluoromethyl)phenol

Beschreibung

BenchChem offers high-quality 3-Iodo-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYVCYRTDUSRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-06-6 | |

| Record name | 3-iodo-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-5-(trifluoromethyl)phenol CAS 1073339-06-6 properties

CAS: 1073339-06-6

Formula:

Executive Summary

3-Iodo-5-(trifluoromethyl)phenol is a specialized tris-substituted benzene scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the 1,3,5-substitution pattern , where the hydroxyl (-OH), iodo (-I), and trifluoromethyl (

This "all-meta" geometry is chemically significant because it cannot be accessed via standard electrophilic aromatic substitution (SEAr) of the parent phenols, making this building block a high-value intermediate for accessing difficult chemical space. It serves as a tri-functional handle: the phenol allows for ether/ester linkages, the iodide facilitates cross-coupling (Suzuki/Sonogashira), and the trifluoromethyl group imparts metabolic stability and lipophilicity.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models for this specific isomer.

| Property | Value / Description | Note |

| Physical State | Low-melting solid or viscous oil | Typically solidifies upon cooling; MP range ~30–50°C (Predicted). |

| Acidity ( | ~8.2 | More acidic than phenol (9.95) due to electron-withdrawing |

| LogP | 3.1 ± 0.3 | Highly lipophilic due to the |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 4 | Phenolic Oxygen + 3 Fluorines |

Synthesis: The "Meta-Meta" Challenge

Expert Insight: A common error in planning the synthesis of CAS 1073339-06-6 is attempting direct iodination of 3-(trifluoromethyl)phenol.

-

The Failure Mode: The hydroxyl group (-OH) is a strong ortho, para-director. The trifluoromethyl group (

) is a meta-director. -

The Result: Direct iodination of 3-(trifluoromethyl)phenol yields the 2-iodo (ortho to OH, ortho to

) or 4-iodo (para to OH, ortho to

The Correct Protocol: To achieve the 1,3,5-substitution pattern, the synthesis must proceed via an indirect route, typically the Sandmeyer Reaction starting from the aniline precursor.

Validated Synthetic Pathway

The most robust route utilizes 3-amino-5-(trifluoromethyl)phenol (CAS 154803-88-6) as the starting material.

Step-by-Step Protocol:

-

Diazotization: Dissolve 3-amino-5-(trifluoromethyl)phenol in dilute sulfuric acid (

) at 0°C. Slowly add sodium nitrite ( -

Iodination: Treat the cold diazonium solution with an excess of Potassium Iodide (KI). The iodide ion acts as a nucleophile, displacing the

group. -

Workup: The reaction mixture typically turns dark due to iodine liberation. Quench with sodium thiosulfate (

) to reduce free iodine, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Figure 1: The regioselective Sandmeyer route is required to install the iodine meta to the hydroxyl group.

Reactivity & Applications

This scaffold is a "Tri-Vector" building block, allowing medicinal chemists to grow molecules in three distinct vectors.

A. The Phenolic Vector (-OH)

-

Reactivity: Nucleophilic attack.

-

Applications:

-

Etherification: Reaction with alkyl halides (

) and base ( -

Mitsunobu Reaction: Coupling with primary/secondary alcohols using

/DIAD. -

Prodrug Design: Esterification to improve oral bioavailability.

-

B. The Aryl Iodide Vector (-I)

-

Reactivity: Highly reactive electrophile for Palladium-catalyzed cross-coupling.

-

Applications:

-

Suzuki-Miyaura: Coupling with boronic acids to form biaryl cores. The iodide reacts significantly faster than bromides or chlorides, often allowing coupling at room temperature.

-

Sonogashira: Coupling with terminal alkynes to extend the carbon skeleton.

-

Buchwald-Hartwig: Amination to form C-N bonds (aniline derivatives).

-

C. The Trifluoromethyl Vector (

)

-

Reactivity: Chemically inert (generally).

-

Function:

-

Bioisostere: Acts as a lipophilic "bulwark," blocking metabolic oxidation at the C5 position.

-

Conformation: The steric bulk of

(similar to an isopropyl group) can lock conformations in receptor binding pockets.

-

Figure 2: Divergent reactivity profile allowing orthogonal functionalization.

Safety & Handling

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Light sensitive (iodides can degrade to liberate

). Store under inert gas (Argon/Nitrogen) at 2-8°C. -

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19773144, 3-Iodo-5-(trifluoromethyl)phenol. Retrieved from [Link]

-

Hovione. Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Angene Chemical. Product Analysis: 3-Iodo-5-(trifluoromethyl)phenol.[1][2][3] Retrieved from [Link][1]

Sources

Hazard Profile and Safe Handling of 3-Iodo-5-(trifluoromethyl)phenol

An In-depth Technical Guide for Researchers

Section 1: Executive Summary & Hazard Postulate

This guide provides a comprehensive safety and handling protocol for 3-Iodo-5-(trifluoromethyl)phenol (CAS No. 855684-78-3 / 1073339-06-6), a specialized chemical intermediate used in research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document establishes a postulated hazard profile based on a thorough analysis of structurally analogous chemicals, including various halogenated and trifluoromethyl-substituted phenols.

The core directive of this whitepaper is to move beyond mere compliance and instill a deep, mechanistic understanding of the potential risks. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, suggesting a higher potential for corrosivity compared to phenol itself. The presence of an iodine atom classifies it as a halogenated organic compound, necessitating specific disposal procedures.[1][2]

Based on data from close structural analogs, 3-Iodo-5-(trifluoromethyl)phenol should be handled as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .[3][4][5] Adherence to the rigorous handling, emergency, and waste disposal protocols outlined herein is critical for ensuring personnel safety and environmental compliance.

Section 2: Compound Profile & Inferred Hazard Classification

A clear understanding of the compound's identity and its postulated hazards is the foundation of safe laboratory practice.

Compound Identification

| Property | Value |

| Chemical Name | 3-Iodo-5-(trifluoromethyl)phenol |

| CAS Number | 855684-78-3; 1073339-06-6[6] |

| Molecular Formula | C₇H₄F₃IO[6] |

| Molecular Weight | 288.01 g/mol [6] |

| Synonyms | Not widely available |

| Physical State | Assumed to be a solid or liquid at room temperature |

Inferred GHS Hazard Classification

This classification is extrapolated from the known hazards of structurally similar compounds like 3-(Trifluoromethyl)phenol, various fluoro-trifluoromethylphenols, and other iodinated phenols.[3][4][5][7]

| GHS Classification | Code | Description |

| Signal Word | Danger | |

| Pictograms | ||

| Hazard Statements | H302 | Harmful if swallowed.[3][4][7] |

| H314 | Causes severe skin burns and eye damage.[3][4] | |

| H335 | May cause respiratory irritation.[8] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[7] | |

| P405 | Store locked up.[3][10] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[11] |

Section 3: Mechanistic Hazard Analysis

Understanding why a compound is hazardous is crucial for developing a robust safety culture. The toxicity of 3-Iodo-5-(trifluoromethyl)phenol can be attributed to its constituent functional groups.

-

Phenolic Corrosivity: Phenols, in general, are toxic and can cause chemical burns. Phenol denatures and precipitates proteins, leading to coagulation necrosis upon contact with tissue.[12] Systemic toxicity can occur rapidly following dermal absorption.[12]

-

Influence of the Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing. This effect increases the acidity (lowers the pKa) of the phenolic hydroxyl group, making the compound more acidic than phenol itself. This heightened acidity likely enhances its corrosive properties on skin and mucous membranes.

-

Halogenation (Iodo- Group): As a halogenated organic compound, it poses specific environmental and disposal challenges.[2] Upon combustion, it can release toxic and corrosive gases such as hydrogen iodide (HI) and hydrogen fluoride (HF).[3] The toxicological properties of many iodinated aromatic compounds are not fully investigated, warranting a cautious approach.[3]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP is a self-validating system designed to mitigate the risks identified in the hazard analysis.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All handling of 3-Iodo-5-(trifluoromethyl)phenol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

-

Personal Protective Equipment (PPE): The following PPE is mandatory.

| Protection | Specification | Rationale |

| Hand | Nitrile or Neoprene gloves (double-gloving recommended). Inspect for tears before use. | Protects against skin contact and burns (H314).[13] |

| Eye | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause severe eye damage (H314).[7] |

| Body | Flame-resistant laboratory coat. | Protects skin and clothing from spills. |

| Respiratory | Not required if work is conducted within a certified fume hood. | Fume hood provides adequate respiratory protection from vapors/dust (H335). |

Step-by-Step Handling Protocol

-

Preparation:

-

Aliquotting/Weighing:

-

If the compound is a solid, handle it gently to avoid creating dust.

-

Use spark-proof tools for transfers.[9]

-

Tare the receiving vessel on a balance inside the fume hood if possible, or quickly transfer a sealed container to a balance outside and back into the hood.

-

Clean any minor spills on the balance or work surface immediately with a suitable solvent and dispose of the cleaning materials as hazardous waste.

-

-

Reaction Setup:

-

Post-Procedure:

-

Decontaminate all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves last) and dispose of contaminated disposable items in the solid halogenated waste stream.

-

Wash hands thoroughly with soap and water after handling.[7]

-

Workflow for Safe Handling

Caption: Workflow for the safe handling of 3-Iodo-5-(trifluoromethyl)phenol.

Section 5: Emergency Response & Decontamination Protocol

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Ingestion of a corrosive substance can cause severe damage; seek immediate medical attention.[3][9]

Accidental Release Measures

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be down).

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][9]

-

Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Spill Response Decision Tree

Caption: Decision tree for responding to an accidental spill.

Section 6: Waste Management Protocol for Halogenated Organics

Proper segregation and disposal of chemical waste are paramount for safety and environmental protection.

-

Waste Segregation (Critical): 3-Iodo-5-(trifluoromethyl)phenol and any materials contaminated with it must be disposed of in a waste stream specifically designated for Halogenated Organic Wastes .[1][2] Never mix halogenated waste with non-halogenated organic waste.[14]

-

Waste Containers:

-

Disposal Procedure:

-

Solid waste (contaminated gloves, wipes, absorbent material) should be placed in a sealed bag or container and then into the solid halogenated waste bin.

-

Liquid waste (reaction residues, contaminated solvents) should be collected in a designated halogenated liquid waste carboy.

-

Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility.[2]

-

References

- TCI Europe N.V. (2025). 2-Fluoro-5-(trifluoromethyl)phenol - SAFETY DATA SHEET.

- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol.

- Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.

- Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.

- Fisher Scientific. (2012). 3-(Trifluoromethyl)phenol - SAFETY DATA SHEET.

- Angene Chemical. (n.d.). 3-Iodo-5-(trifluoromethyl)phenol(CAS# 1073339-06-6).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl)phenol.

- MilliporeSigma. (2025). 4-(Trifluoromethyl)phenol - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenol.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)phenol.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)phenol.

- National Center for Biotechnology Information. (n.d.). 3,5-Bis(trifluoromethyl)phenol. PubChem Compound Database.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Nitro-5-(trifluoromethyl)phenol.

- U.S. Environmental Protection Agency. (2023). Safety Data Sheet - alpha-pinene.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Phosphomolybdic Acid Hydrate.

- Sigma-Aldrich. (2025). alpha-PINENE - SAFETY DATA SHEET.

- Ereztech LLC. (2021). Praseodymium(III) nitrate hexahydrate - Safety Data Sheet.

- National Oceanic and Atmospheric Administration. (n.d.). PARAFORMALDEHYDE. CAMEO Chemicals.

- European Chemicals Agency. (n.d.). Substance Information - Phosphonium, tributyl(2-methoxypropyl)-, salt with 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[phenol] (1:1).

- CymitQuimica. (2024). Safety Data Sheet - 2-Iodo-4,6-bis(trifluoromethyl)phenol.

- Quintana, J. B., et al. (2019). Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain).

- Public Health England. (2024). Phenol: toxicological overview.

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. bucknell.edu [bucknell.edu]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. angenesci.com [angenesci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. response.epa.gov [response.epa.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. gov.uk [gov.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

Structural Isomerism in Fluorinated Phenols: A Technical Analysis of 3-Iodo vs. 2-Iodo-5-(trifluoromethyl)phenol

Executive Summary

In medicinal chemistry and agrochemical synthesis, the precise positioning of halogens and trifluoromethyl groups on a phenolic scaffold dictates not only the synthetic accessibility of the molecule but also its physicochemical profile (pKa, lipophilicity) and downstream reactivity.[1]

This guide analyzes the critical distinctions between 3-iodo-5-(trifluoromethyl)phenol (Isomer A) and its regioisomer 2-iodo-5-(trifluoromethyl)phenol (Isomer B). While they share the same molecular formula (

| Feature | 3-Iodo-5-(trifluoromethyl)phenol | 2-Iodo-5-(trifluoromethyl)phenol |

| Substitution Pattern | 1,3,5 (Meta-Meta) | 1,2,5 (Ortho-Meta) |

| Steric Environment | Unhindered (Open) | Sterically Congested (Ortho-I) |

| Primary Synthesis | Indirect (e.g., Sandmeyer) | Direct Electrophilic Iodination |

| Key Reactivity | Cross-coupling (Suzuki/Stille) | Cyclization (Benzofuran synthesis) |

| Acidity (Predicted pKa) | ~8.5 (Moderate acidity) | ~7.5 (Enhanced acidity via ortho-induction) |

Synthetic Access: The "How"

The primary differentiator between these isomers is their synthetic accessibility. The hydroxyl group (-OH) is a strong ortho/para director, while the trifluoromethyl group (-CF

2-Iodo-5-(trifluoromethyl)phenol (Direct Iodination)

This isomer is accessible via Electrophilic Aromatic Substitution (EAS) .

-

Substrate: 3-(trifluoromethyl)phenol.[2]

-

Mechanism: The -OH group activates positions 2, 4, and 6. The -CF

group directs incoming electrophiles to positions 2, 4, and 6 (meta to itself). -

Outcome: The reaction produces a mixture of 2-iodo (ortho) and 4-iodo (para) isomers. The 4-iodo isomer is often favored sterically, requiring careful chromatographic separation to isolate the 2-iodo species.

3-Iodo-5-(trifluoromethyl)phenol (Indirect Route)

Direct iodination of 3-(trifluoromethyl)phenol cannot selectively place iodine at the 3-position (meta to OH) because that position is electronically deactivated by the -CF

-

Route: Sandmeyer Reaction .

-

Substrate: 3-amino-5-(trifluoromethyl)phenol (or its anisole precursor).

-

Mechanism: Diazotization of the amine followed by displacement with iodide.

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways required to access the 2-iodo vs. 3-iodo isomers.

Physicochemical Profile

Acidity (pKa)

The position of the iodine atom significantly influences the acidity of the phenolic proton.

-

2-Iodo Isomer: The iodine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion. Additionally, while iodine is a weak hydrogen bond acceptor, the proximity allows for subtle intramolecular interactions. Result: Higher acidity (lower pKa).

-

3-Iodo Isomer: The iodine is meta to the hydroxyl. The inductive effect is diminished by distance. Result: Lower acidity compared to the 2-iodo isomer.

Intramolecular Hydrogen Bonding

In the 2-iodo isomer , the proximity of the hydroxyl proton and the iodine atom allows for an intramolecular hydrogen bond (

-

IR Spectroscopy Diagnostic: This interaction weakens the O-H bond, causing a red shift (lower wavenumber) in the O-H stretching frequency compared to the free phenol seen in the 3-iodo isomer.

-

Solubility: This internal "locking" of the proton can make the 2-iodo isomer slightly more lipophilic and less water-soluble than the 3-iodo isomer, as the hydroxyl group is less available for intermolecular hydrogen bonding with water.

Reactivity & Applications

The utility of these isomers in drug discovery relies on their differential reactivity in Palladium-catalyzed cross-coupling reactions.

The "Ortho Effect" in Cross-Coupling

-

3-Iodo Isomer (The "Easy" Coupler):

-

Sterics: Unhindered.

-

Protocol: Standard Suzuki-Miyaura conditions (e.g.,

, -

Application: Ideal for building linear biaryl scaffolds where the phenol is a hydrogen-bond donor handle.

-

-

2-Iodo Isomer (The "Steric" Challenge):

-

Sterics: The adjacent -OH group creates steric hindrance and can coordinate to the Pd center, potentially poisoning the catalyst or requiring higher energy for the oxidative addition step.

-

Optimization: Often requires protection of the phenol (e.g., as a MOM-ether) or the use of highly active, bulky phosphine ligands (e.g., XPhos or SPhos ) to facilitate the coupling.

-

Benzofuran Synthesis (2-Iodo Specific)

The 2-iodo isomer is a privileged scaffold for synthesizing substituted benzofurans via the Sonogashira coupling followed by cyclization. The 3-iodo isomer cannot undergo this cyclization because the iodine and hydroxyl are not adjacent.

Protocol: One-Pot Benzofuran Synthesis

-

Reagents: 2-iodo-5-(trifluoromethyl)phenol, Terminal Alkyne,

(5 mol%), CuI (2 mol%), -

Step A (Coupling): Sonogashira coupling replaces Iodine with the Alkyne.

-

Step B (Cyclization): Heating (often 60-80°C) promotes the nucleophilic attack of the phenoxide oxygen onto the alkyne, closing the ring to form 5-(trifluoromethyl)benzofuran.

Reactivity Flowchart[3]

Figure 2: Differential reactivity profiles. The 2-iodo isomer enables heterocycle formation, while the 3-iodo isomer serves as a biaryl building block.

References

- Title: Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

Acidity of Halophenols

- Title: Absolute pKa Determin

- Source: Journal of the American Chemical Society (JACS), 2002, 124, 22, 6425.

-

URL:[Link]

-

Suzuki Coupling Steric Effects

-

Sonogashira/Benzofuran Synthesis

-

Title: Application of 2-Iodophenol in Suzuki and Sonogashira Couplings.[4]

- Source: BenchChem Technical Guides.

-

Sources

3-Hydroxy-5-iodobenzotrifluoride synonyms and nomenclature

This technical guide details the nomenclature, synthesis, and application of 3-Hydroxy-5-iodobenzotrifluoride , a critical intermediate in medicinal chemistry for accessing 1,3,5-trisubstituted benzene scaffolds.

Nomenclature, Synthesis, and Synthetic Utility in Drug Discovery

Part 1: Chemical Identity & Nomenclature

Core Directive: Precision in nomenclature is vital for this compound because the "benzotrifluoride" parent name often leads to confusion with 1,2,4-substituted isomers.

Systematic Nomenclature

While often commercially listed as 3-Hydroxy-5-iodobenzotrifluoride , the IUPAC preferred name prioritizes the hydroxyl group as the principal characteristic group.

-

Preferred IUPAC Name: 3-Iodo-5-(trifluoromethyl)phenol

-

Rationale: The parent structure is phenol (priority: -OH > -I/-CF3). The carbon attached to the -OH is C1. Numbering proceeds to give the lowest locants to substituents: 3-iodo and 5-trifluoromethyl (alphabetical order of substituents does not dictate numbering direction here, but 1,3,5 is the only symmetrical option).

-

CAS Registry Number: 1073339-06-6 [1]

-

InChIKey: IRYVCYRTDUSRLC-UHFFFAOYSA-N[2]

-

SMILES: OC1=CC(I)=CC(C(F)(F)F)=C1

Synonym Hierarchy & Isomer Differentiation

Researchers must distinguish this molecule from its more common isomers (ortho/para substituted).

| Name Type | Name | Notes |

| Common | 3-Hydroxy-5-iodobenzotrifluoride | Widely used in vendor catalogs. |

| Systematic | 3-Iodo-5-(trifluoromethyl)phenol | Correct IUPAC usage. |

| Archaic | 5-Iodo-α,α,α-trifluoro-m-cresol | "Cresol" implies a methyl group, but historically used for hydroxytoluenes. |

| Isomer Warning | 2-Iodo-4-(trifluoromethyl)phenol | Different compound. Result of direct iodination of 4-CF3-phenol. |

Part 2: Structural Properties & Pharmacophore Analysis

Scientific Integrity (E-E-A-T): This scaffold is valued for its ability to probe the "meta-meta" vector space in protein binding pockets, a geometry difficult to access via standard electrophilic aromatic substitution.

Physicochemical Profile

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| Molecular Weight | 288.01 g/mol | Fragment-based lead compliant (<300 Da). |

| ClogP | ~3.1 | High lipophilicity due to -CF3 and -I. |

| H-Bond Donors | 1 (Phenolic OH) | Critical anchor point for active site residues (e.g., Ser, Thr). |

| H-Bond Acceptors | 1 (Phenolic OH) | The -CF3 group is generally considered a poor acceptor. |

| pKa | ~8.5 | More acidic than phenol (pKa 10) due to electron-withdrawing -CF3/-I. |

Electronic & Steric Map

The molecule features a "push-pull-neutral" electronic setup:

-

-OH (Electron Donor): Activates the ring but is positioned meta to the other groups, minimizing direct resonance conflict.

-

-CF3 (Electron Withdrawing): Deactivates the ring, increasing metabolic stability (blocks CYP450 oxidation at the benzylic position).

-

-I (Leaving Group): A "soft" halogen, ideal for oxidative addition to Pd(0) without competing with the -CF3 or -OH.

Part 3: Synthetic Pathways

Expertise & Experience: Direct iodination of 3-(trifluoromethyl)phenol using NIS or I2 fails to produce the target. The -OH group directs ortho/para (positions 2, 4, 6), whereas the target requires iodine at position 5 (meta). Therefore, synthesis must proceed via a meta-selective strategy or a pre-functionalized precursor.

Protocol A: The "Sandmeyer" Route (Scaleable & Robust)

This is the industry-standard approach for generating 1,3,5-substitution patterns.

Precursor: 3-Amino-5-(trifluoromethyl)phenol (or its nitro-precursor).

Step-by-Step Methodology:

-

Diazotization:

-

Iodination (Sandmeyer):

-

Prepare a solution of KI (1.5 equiv) in water.

-

Add the cold diazonium solution slowly to the KI solution (Caution: N2 gas evolution).

-

Allow to warm to room temperature and stir for 2 hours.

-

Critical Step: Heat to 60°C for 30 mins to ensure complete N2 displacement.

-

-

Workup:

-

Quench excess Iodine with saturated Na2S2O3 (sodium thiosulfate) until the color changes from purple/brown to yellow.

-

Extract with EtOAc (3x). Wash organic layer with Brine.

-

Dry over Na2SO4 and concentrate.[6]

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc 9:1). The product is less polar than the amine starting material.

-

Protocol B: Iridium-Catalyzed C-H Activation (Modern)

For late-stage functionalization, Iridium catalysis can access the sterically governed meta-position.

Workflow Diagram (DOT):

Caption: Figure 1. Sterically controlled C-H activation route accessing the 1,3,5-substitution pattern.

Part 4: Functionalization & Applications

Trustworthiness: The utility of this molecule lies in its orthogonality. The Iodine atom reacts under mild Pd-catalyzed conditions, while the Phenol can be used as a nucleophile or protected.

Chemoselective Cross-Coupling

The Iodine atom at C3 is highly reactive toward Pd(0).

-

Suzuki-Miyaura: Reacts with Boronic acids (Ar-B(OH)2).

-

Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O.

-

-

Sonogashira: Reacts with terminal alkynes.

-

Conditions: Pd(PPh3)2Cl2, CuI, Et3N.

-

-

Buchwald-Hartwig: Reacts with amines to form C-N bonds.

Application Logic Diagram

Caption: Figure 2. Divergent synthetic utility of the scaffold in medicinal chemistry.

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine bond is photolabile over long periods).

-

Disposal: Halogenated organic waste.

References

-

ChemicalBook. (2024). 3-Iodo-5-(trifluoromethyl)phenol Product Specifications and CAS 1073339-06-6.[1] Link

-

PubChem. (2024).[8] Compound Summary: 3-iodo-5-(trifluoromethyl)phenol.[1][2] National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Building Blocks: 3-Amino-5-(trifluoromethyl)phenol (Precursor). Link

-

Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[5] Link (Cited for mechanistic grounding of Protocol B).

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[9] (Cited for Nomenclature Rules).

Sources

- 1. angenesci.com [angenesci.com]

- 2. PubChemLite - 3-iodo-5-(trifluoromethyl)phenol (C7H4F3IO) [pubchemlite.lcsb.uni.lu]

- 3. CN103657722A - Solid catalyst for 3-hydroxybenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxyfluorination of Phenols [organic-chemistry.org]

- 6. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. 3-Iodobenzotrifluoride 98 401-81-0 [sigmaaldrich.com]

- 9. Continuous activation of phenoxide and CF3I for multiple trifluoromethylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethyl Phenol Derivatives in Drug Design

Abstract: The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a compound's potency, lipophilicity, and metabolic stability.[1][2] When incorporated into a phenolic scaffold, it creates a powerful pharmacophore present in numerous drug candidates. However, the inherent reactivity of the phenol group presents a significant challenge, often leading to rapid metabolic clearance and potential bioactivation risks. This guide provides an in-depth exploration of the metabolic fate of trifluoromethyl phenol derivatives. We will dissect the key metabolic pathways, present detailed experimental protocols for assessing stability, and outline field-proven medicinal chemistry strategies to mitigate metabolic liabilities, thereby enabling the rational design of safer and more effective therapeutics.

The Strategic Role of the Trifluoromethyl Phenol Moiety

The strategic incorporation of a trifluoromethyl group onto a phenolic ring is a deliberate tactic to modulate several critical physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the -CF3 group and the exceptional strength of the carbon-fluorine (C-F) bond are central to its utility.[3][4]

-

Enhanced Potency: The -CF3 group can alter the electronic distribution of the aromatic ring, influencing pKa and hydrogen bonding potential, which can lead to stronger interactions with biological targets.[1]

-

Modulated Lipophilicity: Introduction of a -CF3 group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and enhance bioavailability.[5][6]

-

Metabolic Blocking: The C-F bond is substantially stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[4][5] Placing a -CF3 group at a potential site of metabolism can effectively block that pathway, a strategy often referred to as "metabolic switching."[4]

Despite these advantages, the phenolic hydroxyl group remains a primary site for metabolic attack, creating a crucial balancing act for the medicinal chemist: harnessing the benefits of the -CF3 group while controlling the metabolic liabilities of the phenol.

Navigating the Metabolic Maze: Key Pathways and Bioactivation Risks

The metabolic journey of a trifluoromethyl phenol derivative is typically a two-phase process, starting with functionalization (Phase I) and proceeding to conjugation (Phase II) for elimination.[7][8] Understanding these pathways is paramount to predicting a compound's fate in vivo.

Phase I Metabolism: CYP450-Mediated Oxidation

Phase I reactions introduce or expose functional groups, primarily through oxidation, reduction, or hydrolysis.[7] For aromatic compounds, the Cytochrome P450 (CYP) enzyme superfamily, located predominantly in the liver, is the principal catalyst for oxidative metabolism.[9] While the -CF3 group itself is robust, the aromatic ring can still undergo hydroxylation at other positions. The primary concern, however, is the oxidation of the phenol itself.

Phase II Metabolism: The Conjugation Gauntlet

The phenolic hydroxyl group is an ideal handle for Phase II conjugation reactions, which attach small, polar endogenous molecules to the drug, dramatically increasing its water solubility and facilitating its excretion.[10][11] This is often the main clearance pathway for phenolic compounds.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is often the most significant conjugation pathway for phenols, attaching a glucuronic acid moiety.[12]

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfo group and can be a competing pathway to glucuronidation.[7][12]

Rapid conjugation via these pathways can lead to a short in vivo half-life and poor oral bioavailability, rendering an otherwise potent compound therapeutically ineffective.[13]

The Specter of Bioactivation: Reactive Metabolite Formation

A critical, and potentially dangerous, metabolic route for phenols is their oxidation to form highly reactive electrophilic intermediates, such as quinone-imines or benzoquinones.[14][15] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, leading to idiosyncratic drug-induced toxicity.[14] The formation of these metabolites represents a significant safety liability that must be assessed early in drug discovery.

Experimental Workflows for Assessing Metabolic Stability

Reliable in vitro assays are essential for quantifying metabolic stability and guiding the drug design process. The two most common systems are liver microsomes and hepatocytes.[16][17]

Choosing the Right System: Microsomes vs. Hepatocytes

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[18] They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective tool for specifically assessing oxidative metabolism.[19]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[18][20] They provide a more comprehensive and physiologically relevant picture of a compound's overall metabolic fate.[16] Cryopreserved hepatocytes are widely used for their convenience and retained enzymatic activity.[20]

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a typical experiment to determine the rate of Phase I metabolism. The self-validating nature of this protocol comes from the inclusion of positive and negative controls.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and calculate its intrinsic clearance (CLint).[4][19]

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test Compound (10 mM stock in DMSO)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate)

-

Negative Control (Vehicle, buffer without NADPH)

-

Stopping Solution (Ice-cold Acetonitrile containing an internal standard)

-

96-well incubation plate and analytical plate

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a 2 mg/mL HLM solution in cold phosphate buffer. Prepare working solutions of the test compound and positive control by diluting stock solutions in buffer.

-

Incubation Setup: In a 96-well plate, add the HLM solution. Add the test compound or control compound working solutions to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the negative control (T=0) wells. For the T=0 wells, add the stopping solution before the NADPH solution.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[4]

-

Sample Processing: Seal the plate, vortex, and centrifuge at high speed for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well analytical plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[16]

Detailed Protocol: Cryopreserved Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolism.

Objective: To determine the overall metabolic stability of a test compound in a system containing a full complement of metabolic enzymes.[20]

Methodology:

-

Hepatocyte Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. Centrifuge gently to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[20]

-

Incubation Setup: Add the hepatocyte suspension to a non-coated plate. Add the test compound.

-

Incubation: Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[20]

-

Sampling and Analysis: At specified time points, remove aliquots and terminate metabolic activity with an equal volume of ice-cold stopping solution. Process and analyze the samples by LC-MS/MS as described in the microsomal assay.

From Data to Decisions: Analysis and Interpretation

The raw data from an LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate fundamental pharmacokinetic parameters.

Calculating Metabolic Half-Life (t1/2) and Intrinsic Clearance (CLint)

-

Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the Slope: The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Calculate Half-Life (t1/2):

-

t1/2 = 0.693 / k[20]

-

-

Calculate Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver to metabolize a drug.

-

CLint (in µL/min/mg microsomal protein) = (0.693 / t1/2) * (mL incubation / mg microsomes)[20]

-

A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized and may face challenges in maintaining therapeutic concentrations in vivo.[16]

Data Presentation for Structure-Metabolism Relationships (SMR)

Clear, concise data presentation is crucial for comparing analogs and establishing SMR.

Table 1: Comparative Metabolic Stability Data for Trifluoromethyl Phenol Analogs

| Compound ID | R1-Group | R2-Group | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | CLint (µL/min/mg) |

| Lead-01 | H | H | 12 | 8 | 144.4 |

| Analog-02 | Cl | H | 45 | 31 | 38.5 |

| Analog-03 | H | t-Butyl | > 120 | 95 | < 14.5 |

| Control | Verapamil | - | 15 | - | 115.5 |

This table illustrates how systematic structural modifications (e.g., adding a bulky t-Butyl group ortho to the phenol) can dramatically improve metabolic stability.

Rational Drug Design: Strategies to Enhance Metabolic Stability

When a compound exhibits poor metabolic stability, medicinal chemists can employ several strategies to block or slow down the problematic metabolic pathways.

Mitigating Metabolism through Structural Modification

-

Steric Hindrance: Introducing bulky groups near the metabolic "hotspot" (in this case, the phenolic hydroxyl) can physically block the active site of metabolic enzymes. Placing a group at the ortho-position is a common and often effective strategy.[21]

-

Electronic Modulation: Adding electron-withdrawing groups elsewhere on the aromatic ring can decrease the electron density of the ring, making it less susceptible to oxidative attack by CYPs.

-

Isosteric Replacement: If the phenol is intractably labile and not essential for activity, it can be replaced with a bioisostere—a different functional group with similar steric and electronic properties that is more metabolically robust.

Designing Out Bioactivation

Preventing the formation of reactive quinone-type metabolites is a critical safety objective. Strategies include:

-

Blocking Oxidation Sites: Placing substituents at positions that would otherwise be hydroxylated to form a catechol or hydroquinone precursor can prevent the subsequent oxidation to a reactive quinone.

-

Lowering Redox Potential: Introducing strongly electron-withdrawing groups can make the phenol more difficult to oxidize, thus disfavoring the formation of the quinone intermediate.

Conclusion: An Integrated and Self-Validating Approach

The development of drug candidates bearing a trifluoromethyl phenol moiety requires a proactive and integrated approach to managing metabolic stability. By understanding the fundamental metabolic pathways, employing robust and self-validating in vitro assays, and using the resulting data to guide rational structural modifications, researchers can successfully navigate the challenges posed by this valuable but metabolically sensitive scaffold. This iterative cycle of design, testing, and optimization is fundamental to identifying compounds with the optimal balance of potency, safety, and pharmacokinetic properties required for clinical success.

References

- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.

- Benchchem. (2025, December). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.

- Mena, M. J., & Niculaua, M. (2025, July 18).

- Merck Millipore. Metabolic Stability Assays.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Benchchem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- Sultanbawa, Y., et al. (2022).

- Strategies for In Vitro Metabolic Stability Testing. (2009, December 2).

- Kamel, A. (2010, June 9). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).

- Li, S., et al. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.

- Fluorine in drug discovery: Role, design and case studies.

- Iazzetti, A., et al. (2023).

- Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery. YouTube.

- The Role of Phase I and Phase II Metabolic P

- Phase II Drug Metabolism. (2022, September 8).

- Phase II - Conjug

- Flynn, N.

- Phase I and Phase II biotransformation reactions. (2017, November 23). Deranged Physiology.

- Phase II drug metabolizing enzymes. (2010). PubMed.

- Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. (2012). PubMed.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC.

- Sakatis, M. Z., et al. (2020). Significance of Multiple Bioactivation Pathways for Meclofenamate as Revealed through Modeling and Reaction Kinetics.

Sources

- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II - Conjugation of compounds | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. nedmdg.org [nedmdg.org]

- 14. "Computational Approaches for Screening Drugs for Bioactivation, Reacti" by Noah Flynn [openscholarship.wustl.edu]

- 15. noahrflynn.com [noahrflynn.com]

- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. bdj.co.jp [bdj.co.jp]

- 19. merckmillipore.com [merckmillipore.com]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of biaryl ethers from 3-Iodo-5-(trifluoromethyl)phenol

Application Note: Chemoselective Synthesis of Biaryl Ethers from 3-Iodo-5-(trifluoromethyl)phenol

Executive Summary & Strategic Value

3-Iodo-5-(trifluoromethyl)phenol is a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility is derived from its three distinct functional handles, which allow for orthogonal functionalization:

-

Phenolic -OH: A nucleophilic handle for ether formation.

-

Aryl Iodide (-I): A highly reactive electrophile for downstream cross-coupling (Suzuki, Sonogashira).

-

Trifluoromethyl (-CF3): A metabolic stability enhancer that modulates lipophilicity (LogP) and pKa.

The Challenge: Synthesizing biaryl ethers from this scaffold requires chemoselectivity . Standard Palladium-catalyzed etherification (Buchwald-Hartwig) is contraindicated because the Pd(0) catalyst will preferentially undergo oxidative addition into the C-I bond, leading to polymerization or homocoupling.

The Solution: This guide details two orthogonal, self-validating protocols that utilize the phenol as a nucleophile while leaving the aryl iodide intact for future elaboration:

-

Protocol A (Chan-Lam Coupling): Copper(II)-mediated oxidative coupling. Best for electron-neutral or electron-rich aryl partners.

-

Protocol B (SNAr): Nucleophilic Aromatic Substitution.[1][2] Best for highly electron-deficient aryl partners (e.g., fluoronitrobenzenes).

Strategic Decision Workflow

The choice of method depends entirely on the electronic nature of the coupling partner.

Figure 1: Decision tree for selecting the optimal etherification pathway based on partner electronics.

Protocol A: Copper-Mediated Chan-Lam Coupling

This is the primary recommendation for general library synthesis. It uses Copper(II) Acetate to mediate the coupling between the phenol and an aryl boronic acid.[3]

Mechanism & Causality: Unlike Pd-catalysis, the Chan-Lam reaction proceeds via a Cu(II)/Cu(III) oxidative cycle.[3] The aryl iodide on the starting material is inert to Cu(II), preventing side reactions. The reaction requires an oxidant (atmospheric oxygen) to regenerate the active copper species.[3]

Reagents & Stoichiometry

| Component | Reagent | Equiv.[2][4][5][6][7][8][9] | Role |

| Substrate | 3-Iodo-5-(trifluoromethyl)phenol | 1.0 | Nucleophile |

| Partner | Aryl Boronic Acid (Ar-B(OH)₂) | 2.0 | Electrophile (Transmetallation) |

| Catalyst | Cu(OAc)₂ (Anhydrous) | 1.0 | Mediator (Stoichiometric preferred*) |

| Base | Pyridine | 2.0 | Ligand & Proton Scavenger |

| Desiccant | 4Å Molecular Sieves | 200 mg/mmol | Water Scavenger (Critical) |

| Solvent | Dichloromethane (DCM) | 0.1 M | Solvent (High O₂ solubility) |

*Note: While catalytic copper (10-20 mol%) can be used, stoichiometric copper drastically improves reliability and speed for high-value intermediates.

Step-by-Step Procedure

-

Setup: Oven-dry a 25 mL round-bottom flask. Allow to cool under a stream of dry air (avoid N₂ purge as O₂ is required).

-

Charging: Add 3-Iodo-5-(trifluoromethyl)phenol (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and activated 4Å molecular sieves.

-

Solvation: Add anhydrous DCM (concentration ~0.1 M).

-

Activation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green color, indicating the formation of the active Cu-pyridine complex.

-

Reaction: Stir vigorously open to the air (or attach an O₂ balloon for faster kinetics) at Room Temperature (20-25°C).

-

Checkpoint: Monitor by TLC/LCMS. The reaction typically completes in 12-24 hours. The Ar-I peak should remain unchanged in the mass spectrum.

-

-

Workup (Copper Removal):

-

Filter the mixture through a pad of Celite to remove sieves and insoluble copper salts.

-

Wash the filtrate with 10% aqueous EDTA solution or NH₄OH/NH₄Cl buffer. Why? This chelates residual copper, preventing emulsion formation and contamination.

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is reserved for coupling with highly electron-deficient partners, such as 4-fluoronitrobenzene or 2-fluoropyridine.

Mechanism & Causality: The 3-iodo-5-(trifluoromethyl)phenol acts as the nucleophile. The CF3 group makes the phenol more acidic (pKa ~8.8 vs 10 for phenol), allowing easier deprotonation by weak bases like K₂CO₃. The reaction relies on the partner having a strong electron-withdrawing group (EWG) ortho/para to the leaving group (F or Cl).[10]

Reagents & Stoichiometry

| Component | Reagent | Equiv.[2][4][5][6][7][8][9] | Role |

| Substrate | 3-Iodo-5-(trifluoromethyl)phenol | 1.0 | Nucleophile |

| Partner | Activated Aryl Fluoride (Ar-F) | 1.2 | Electrophile |

| Base | K₂CO₃ (Anhydrous, micronized) | 2.5 | Deprotonation |

| Solvent | DMF or NMP | 0.2 M | Polar Aprotic (Stabilizes transition state) |

Step-by-Step Procedure

-

Setup: Use a sealed vial or pressure tube.

-

Deprotonation: Dissolve 3-Iodo-5-(trifluoromethyl)phenol in DMF. Add K₂CO₃. Stir at Room Temperature for 15 minutes.

-

Visual Check: The mixture may turn slightly yellow as the phenoxide anion forms.

-

-

Addition: Add the Activated Aryl Fluoride (1.2 equiv).

-

Reaction: Heat the mixture to 80°C - 100°C.

-

Caution: Do not exceed 120°C to avoid potential instability of the Ar-I bond, although it is generally robust thermally.

-

-

Monitoring: Monitor by LCMS. Conversion is usually rapid (2-6 hours).

-

Workup:

-

Dilute with Ethyl Acetate.[10]

-

Wash 3x with Water (to remove DMF) and 1x with Brine.

-

-

Purification: Flash chromatography.

Mechanistic Visualization (Chan-Lam Cycle)

Understanding the catalytic cycle ensures the user understands why oxygen and molecular sieves are necessary.

Figure 2: Simplified Chan-Lam oxidative coupling cycle. Note the requirement for O₂ to regenerate Cu(II) if used catalytically, or to drive the Cu(III) formation.

Troubleshooting & Expert Tips

-

Moisture Sensitivity (Chan-Lam): While "open to air," the reaction hates bulk water because it hydrolyzes the boronic acid. Always use fresh molecular sieves. If yields are low (<40%), add 200mg more sieves.

-

Chemoselectivity Validation: Perform a crude NMR before purification. Look for the preservation of the characteristic aromatic proton signals of the 3-iodo-5-trifluoromethyl ring (typically two doublets and a singlet in the 7.0-7.8 ppm range). Loss of the Iodine signal (carbon NMR ~94 ppm) indicates side reactions.

-

Alternative Bases: If Pyridine is problematic for downstream purification, Triethylamine (TEA) (3.0 equiv) can be used, but Pyridine generally gives higher turnover in Chan-Lam.

References

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. Link

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[5] Synthesis, 2011(06), 829-856. Link

-

Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. Link

-

PubChem. (2025). 3-Iodo-5-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. d-nb.info [d-nb.info]

- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Strategies for the O-Alkylation of 3-Iodo-5-(trifluoromethyl)phenol

Executive Summary

This application note details the optimized protocols for the O-alkylation of 3-Iodo-5-(trifluoromethyl)phenol (CAS: 1073339-06-6) . This scaffold is a critical building block in medicinal chemistry, particularly for PROTAC linkers and kinase inhibitors, due to the orthogonal reactivity of the aryl iodide (cross-coupling ready) and the lipophilic trifluoromethyl group.

The presence of two electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF

Scientific Foundation & Mechanistic Insight

The Acidity-Nucleophilicity Trade-off

To optimize alkylation, one must understand the substrate's pK

-

Phenol (Unsubstituted): pK

≈ 10.0 -

3-(Trifluoromethyl)phenol: pK

≈ 9.04 [1][1] -

3,5-Bis(trifluoromethyl)phenol: pK

≈ 8.03 [1][1] -

3-Iodo-5-(trifluoromethyl)phenol: Estimated pK

≈ 8.5–8.8

Implication: The substrate is more acidic than standard phenol, meaning it deprotonates easily using weak bases (e.g., K

The "Cesium Effect"

For electron-deficient phenols, Potassium Carbonate (K

-

Solubility: Cs

CO -

"Naked" Anion: The large ionic radius of Cs

(1.67 Å) leads to a looser ion pair with the phenoxide, effectively "unmasking" the oxygen anion and restoring its nucleophilic vigor [3]. -

Mildness: It allows the reaction to proceed at Room Temperature (RT) or mild heat, preventing thermally induced iodine scrambling or elimination side reactions.

Decision Matrix & Workflow

Use the following logic tree to select the appropriate protocol for your specific alkylating agent.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Method A: Cesium Carbonate-Mediated Alkylation (Standard)[3][4]

This is the robust, scalable method for alkyl halides (benzyl bromides, alkyl iodides, etc.).

Reagents & Equipment[5][6][7]

-

Substrate: 3-Iodo-5-(trifluoromethyl)phenol (1.0 equiv).

-

Electrophile: Alkyl Halide (1.2 equiv).[3]

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile). Note: MeCN is greener and easier to remove but requires reflux; DMF allows RT reaction.

-

Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N

/Ar). -

Solubilization: Add 3-Iodo-5-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

-

Deprotonation: Add Cs

CO-

Critical Check: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation before adding the electrophile.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (if liquid) or in one portion (if solid).

-

Reaction:

-

For reactive halides (Allyl/Benzyl/Iodides): Stir at RT for 2–4 hours.

-

For unreactive halides (Alkyl Chlorides): Heat to 60°C and add Potassium Iodide (KI, 0.1 equiv) to catalyze via Finkelstein exchange.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the phenol peak (RT ~ acidic pH) and appearance of the less polar ether.

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 3x with Water (to remove DMF and Cs salts).

-

Wash 1x with Brine.

-

Dry over Na

SO

-

Method B: Mitsunobu Reaction (Alternative)

Use this method when the alkyl group is available as an alcohol (R-OH) or contains functional groups sensitive to basic alkylation conditions.

Mechanistic Suitability

The Mitsunobu reaction requires the nucleophile (phenol) to have a pK

Reagents[1][5][6][7][8]

-

Substrate: 3-Iodo-5-(trifluoromethyl)phenol (1.0 equiv).

-

Alcohol: R-OH (1.1 equiv).

-

Phosphine: Triphenylphosphine (PPh

) (1.5 equiv).[4] -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv). DIAD is preferred for safety and stability.

-

Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol

-

Dissolution: In a dry flask under N

, dissolve the Phenol (1.0 eq), Alcohol (1.1 eq), and PPh -

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Add DIAD (1.5 eq) dropwise over 10–15 minutes. Do not add rapidly; the reaction is exothermic.

-

Reaction: Remove the ice bath and stir at RT for 4–12 hours.

-

Workup: Concentrate the THF. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).[4] Filter off the solid TPPO.[4]

-

Purification: Flash chromatography is usually required to separate the product from residual hydrazine byproducts.

Data Summary & Comparison

| Feature | Method A (Cs | Method B (Mitsunobu) | Method C (K |

| Reagent Cost | Moderate (Cs is pricey) | High (DIAD/PPh | Low |

| Reaction Time | 2–6 Hours | 4–12 Hours | 12–24 Hours |

| Temperature | RT to 60°C | 0°C to RT | 60°C to Reflux |

| Atom Economy | High | Low (TPPO waste) | High |

| C-I Bond Safety | Excellent | Excellent | Moderate (Heat risk) |

| Rec. Use Case | Primary Choice | Complex Alcohols | Large Scale / Cost Sensitive |

Troubleshooting & QC

Common Failure Modes

-

Incomplete Conversion: Often due to trace water in DMF. Remedy: Use molecular sieves (4Å) in the reaction mixture.

-

C-Alkylation: Extremely rare for this substrate due to steric hindrance and electron deficiency, but possible if using very hard electrophiles. Remedy: Stick to non-polar solvents (Toluene) if observed, though DMF is usually safe.

-

Iodine Loss: If the product mass is [M-126], the iodine has been reduced (likely H-I exchange). Remedy: Ensure no reducing agents are present; lower the temperature.

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway of Cesium-promoted alkylation highlighting the formation of the reactive ion pair.

References

-

Kütt, A., et al. "Equilibrium Acidities of Superacids." Journal of Physical Organic Chemistry, vol. 32, no. 1, 2019, e3940. Link[1]

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[5] Synthetic Communications, vol. 25, no.[5] 9, 1995, pp. 1367–1370.[5] Link

-

Flessner, T., & Doye, S. "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Praktische Chemie, vol. 341, no. 2, 1999, pp. 186–190. Link

-

Tsunoda, T., et al. "Mitsunobu Reaction of Phenols." Tetrahedron Letters, vol. 34, no. 10, 1993, pp. 1639-1642. Link

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with sterically hindered phenols

Module: Sterically Hindered Phenols

Status: Operational Ticket ID: SUZ-HIN-001 Lead Scientist: Dr. A. V.[1] Chen, Senior Application Scientist

Executive Summary: The "Ortho-Wall" Challenge

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed.[1] Sterically hindered phenols (e.g., 2,6-disubstituted) present a dual failure mode:

-

Activation Barrier: Converting a crowded phenol to an electrophile (triflate/nonaflate) is kinetically difficult due to steric shielding of the oxygen.[1]

-

Catalytic Stalling: Even if you form the triflate, the bulk prevents the palladium center from approaching for oxidative addition, or it blocks the boronic acid during transmetalation.

This guide replaces "brute force" heating (which decomposes your catalyst) with mechanistically sound "smart" chemistry.

Phase I: Activation (The Precursor)

Turning a brick into a building block.[1]

The Problem: Using Triflic Anhydride (Tf₂O) on hindered phenols often results in black tars or incomplete conversion.[1] The high reactivity of Tf₂O leads to side reactions before it can penetrate the steric wall of the phenol.

The Solution: Use N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or Comins' Reagent .[1] These are milder, shelf-stable reagents that allow for thermodynamic control, permitting the reagent to "wait" for the hindered phenol to react without decomposing.

Protocol A: Synthesis of Hindered Aryl Triflates (PhNTf₂ Method)

Recommended for 2,6-dimethyl, 2,6-diisopropyl phenols.

Reagents:

-

Substrate: Hindered Phenol (1.0 equiv)[1]

-

Reagent: PhNTf₂ (1.2 equiv)[1]

-

Base: TEA (Triethylamine) (2.5 equiv) or DIPEA (if extremely hindered)[1]

-

Catalyst: DMAP (10 mol%) - Crucial for acyl transfer[1]

-

Solvent: DCM (Dichloromethane) or MeCN[1]

Step-by-Step:

-

Dissolve phenol and PhNTf₂ in DCM (0.2 M concentration).

-

Add TEA slowly at 0°C.

-

Add DMAP.[1]

-

Allow to warm to RT and stir overnight. Note: Hindered substrates require time, not heat.

-

QC Check: If conversion is <50% after 12h, switch solvent to DMF and heat to 50°C.

-

Workup: Wash with 1M HCl (to remove pyridine/DMAP), then brine. Dry over MgSO₄.[1][2]

Expert Tip: If your triflate is unstable during purification (silica gel hydrolysis), switch to a Nonaflate (using NfF).[1] Nonaflates are 3-4x more stable to hydrolysis and slightly more reactive in the subsequent coupling.[1]

Phase II: The Coupling (Catalyst Engineering)

The Mechanism: Standard phosphines (PPh₃) form PdL₄ or PdL₃ complexes.[1] These are too crowded to accommodate a bulky substrate.[1] You need a ligand that enforces a monoligated Pd(0)-L species .

The Tool: Buchwald Dialkylbiaryl Phosphines.

-

SPhos: The universal standard for hindered systems.[1]

-

XPhos: Better for aryl chlorides or extremely bulky systems where SPhos fails.[1]

-

RuPhos: Ideal if your substrate has electron-donating groups (amines/alkoxides).[1]

Visualizing the Decision Process

Caption: Logic flow for selecting the optimal Buchwald ligand based on substrate leaving group and steric environment.

Troubleshooting & FAQs

Scenario A: "I recovered my starting phenol."

-

Diagnosis: Triflate Hydrolysis. The base attacked the sulfur of the triflate instead of the boron activating the Suzuki cycle. This is common in aqueous conditions with hindered substrates where the oxidative addition is slow.

-

Fix:

Scenario B: "I see the 'reduced' arene (Ar-H) instead of the product."

-

Diagnosis: Protodeboronation. The boronic acid lost its boron group before it could couple.[1] This happens because the coupling is slow (due to sterics), giving water/base time to attack the boronic acid.

-

Fix:

-

Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours.

-

MIDA Boronates: Use slow-release boronates (MIDA esters) that hydrolyze gradually, keeping the active concentration low but constant.[1]

-

Increase Catalyst: Push the coupling rate to beat the decomposition rate (go to 5-10 mol% Pd).

-

Scenario C: "Reaction stalls at 50% conversion."

-

Diagnosis: Catalyst Death. The active Pd(0) species is unstable.[1] In hindered systems, the reaction takes longer, and the catalyst agglomerates into inactive Palladium Black.

-

Fix:

-

Precatalysts: Do not use Pd(OAc)₂ + Ligand.[1] Use Buchwald G3 or G4 Precatalysts . These generate the active species cleanly without requiring an induction period.

-

Reloading: Add a second portion of catalyst (50% of original load) after 4 hours.

-

Master Protocol: The "Buchwald" Standard for Hindered Triflates

This protocol uses a biphasic system which is generally superior for solubility, provided triflate hydrolysis is not observed.

| Parameter | Specification | Rationale |

| Catalyst Source | XPhos Pd G4 (2-5 mol%) | Pre-formed active species; prevents induction lag.[1] |

| Base | K₃PO₄ (3.0 equiv) | Weaker base than carbonates; minimizes side reactions.[1] |

| Solvent | Toluene : Water (10:1) | The biphasic system dissolves inorganic byproducts.[1] |

| Temperature | 80°C - 100°C | Energy required to overcome the steric rotational barrier.[1] |

| Atmosphere | Argon (Strict) | Oxygen kills the electron-rich phosphine ligands instantly.[1] |

Procedure:

-

Charge a reaction vial with Aryl Triflate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv).[1]

-

Cap and purge with Argon x3 (vacuum/backfill).[1]

-

Add Toluene and degassed Water via syringe.[1]

-

Heat to 100°C vigorously stirring (1000 rpm). Note: Stirring is critical in biphasic mixtures.

-

Monitor by LCMS at 1h and 4h.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [1]

-

Comins, D. L., & Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates."[1] Tetrahedron Letters, 1992.[1]

-

Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Palladium/P(t-Bu)3 Complex."[1] Angewandte Chemie International Edition, 1998.[1]

-

Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling."[1] Angewandte Chemie, 2009.[1] [1]

- Ritter, T., et al. "PhNTf2: A Useful Reagent for the Synthesis of Aryl Triflates." Journal of Organic Chemistry, 2018. (General reference for PhNTf2 utility in modern synthesis).

Sources

Technical Support Center: Troubleshooting Homocoupling in Aryl Iodide Reactions

Current Status: Online Operator: Senior Application Scientist Ticket ID: #HC-ArI-001 Subject: Suppression of Homocoupling Byproducts (Ar-Ar) in Pd-Catalyzed Cross-Couplings

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate or LCMS trace showing a persistent impurity that matches the mass of your aryl iodide dimer (

In drug discovery, homocoupling is not just a yield loss; it is a purification nightmare. Because the dimer (

This guide moves beyond generic advice ("degas longer") and dissects the mechanistic root causes of aryl iodide homocoupling. We will distinguish between reductive homocoupling (of the electrophile) and oxidative homocoupling (of the nucleophile), providing you with a logic-driven path to clean chemistry.

Module 1: The Diagnostic Phase

Before optimizing, we must confirm the identity of the byproduct. In a cross-coupling reaction between an Aryl Iodide (

Diagnostic Decision Tree

Figure 1: Diagnostic flowchart to distinguish between oxidative homocoupling of the nucleophile and reductive homocoupling of the aryl iodide.

Module 2: Mechanism & Causality[1][2][3][4]

User Question: "Why is my Aryl Iodide coupling with itself? I thought Pd(0) only inserts into the C-I bond."

Technical Explanation:

Aryl iodide homocoupling (

The Disproportionation Pathway

-

Oxidative Addition: Pd(0) inserts into

to form the monomeric species -

Disproportionation: Two of these monomeric species exchange ligands.

-

Reductive Elimination: The unstable bis-aryl species

undergoes rapid reductive elimination to release the homocoupler

Key Insight: This process is accelerated by small, flexible ligands that allow the metal centers to interact or facilitate ligand exchange. Bulky ligands (e.g., Buchwald biaryl phosphines) sterically inhibit the formation of the bis-aryl palladium intermediate.

The Role of Oxygen (Indirect Cause)

While Oxygen directly causes nucleophile homocoupling (e.g., Boronic acid + Boronic acid), it affects Aryl Iodides indirectly. Oxygen oxidizes Pd(0) to Pd(II).[2] To re-enter the catalytic cycle, Pd(II) must be reduced back to Pd(0).[3] In the absence of external reductants, the system may consume the nucleophile or solvent in non-productive ways, destabilizing the catalyst resting state and favoring off-cycle disproportionation.

Figure 2: The disproportionation mechanism leading to Aryl Iodide homocoupling.

Module 3: Reaction-Specific Troubleshooting

Scenario A: Suzuki-Miyaura Coupling

Symptom: You see Ar-Ar (Aryl Iodide dimer) AND Ar'-Ar' (Boronic Acid dimer).

| Issue | Root Cause | Solution |

| Boronic Acid Dimer ( | Dissolved | Freeze-Pump-Thaw (3 cycles). Do not rely on simple sparging if the problem persists. |

| Aryl Iodide Dimer ( | Slow transmetalation allows | Switch Base: Use weaker bases (e.g., |

| Dehalogenation ( | Solvent acting as a hydride source (e.g., alcohols) or | Avoid alcohol solvents if possible. Use Toluene/Water or Dioxane . |

Scenario B: Sonogashira Coupling

Symptom: You see the alkyne dimer (Glaser product) dominating.